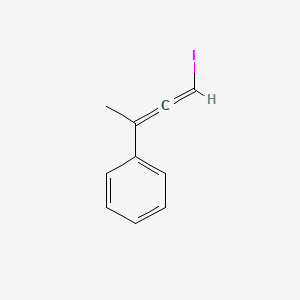
(4-Iodobuta-2,3-dien-2-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Iodobuta-2,3-dien-2-yl)benzene: is an organic compound that features a benzene ring substituted with a 4-iodobuta-2,3-dien-2-yl group. This compound is of interest due to its unique structure, which combines the aromatic stability of benzene with the reactivity of the iodobutadiene moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-Iodobuta-2,3-dien-2-yl)benzene typically involves the coupling of a benzene derivative with a suitable iodobutadiene precursor. One common method is the Suzuki-Miyaura coupling reaction , which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing purification techniques such as distillation or chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: (4-Iodobuta-2,3-dien-2-yl)benzene can undergo electrophilic aromatic substitution reactions, where the benzene ring reacts with electrophiles to form substituted products.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the functional groups attached to the benzene ring.
Coupling Reactions: It can participate in various coupling reactions, such as the Heck reaction, to form more complex molecules.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like bromine or nitric acid in the presence of a catalyst such as iron(III) chloride.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products: The major products depend on the specific reaction conditions but can include various substituted benzene derivatives, oxidized or reduced forms of the original compound, and coupled products with other organic molecules.
Aplicaciones Científicas De Investigación
Chemistry: (4-Iodobuta-2,3-dien-2-yl)benzene is used as a building block in organic synthesis, particularly in the formation of more complex aromatic compounds .
Biology and Medicine:
Industry: In the industrial context, this compound can be used in the synthesis of polymers, dyes, and other materials that require complex aromatic structures .
Mecanismo De Acción
The mechanism of action for (4-Iodobuta-2,3-dien-2-yl)benzene in chemical reactions typically involves the formation of reactive intermediates such as carbocations or radicals. These intermediates then undergo further transformations to yield the final products . The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparación Con Compuestos Similares
(4-Bromobuta-1,3-dien-1-yl)benzene: Similar in structure but with a bromine atom instead of iodine.
(4-Chlorobuta-1,3-dien-1-yl)benzene: Similar but with a chlorine atom.
(4-Fluorobuta-1,3-dien-1-yl)benzene: Similar but with a fluorine atom.
Uniqueness: The presence of the iodine atom in (4-Iodobuta-2,3-dien-2-yl)benzene makes it more reactive in certain types of chemical reactions, such as coupling reactions, compared to its bromine, chlorine, or fluorine analogs. This increased reactivity can be advantageous in synthetic applications where a more reactive intermediate is desired .
Propiedades
Número CAS |
52741-31-8 |
|---|---|
Fórmula molecular |
C10H9I |
Peso molecular |
256.08 g/mol |
InChI |
InChI=1S/C10H9I/c1-9(7-8-11)10-5-3-2-4-6-10/h2-6,8H,1H3 |
Clave InChI |
TXEVOTPCQXHYAH-UHFFFAOYSA-N |
SMILES canónico |
CC(=C=CI)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


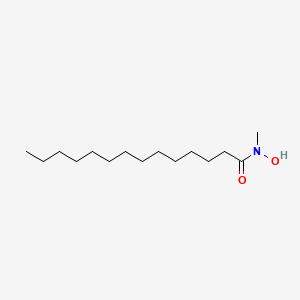

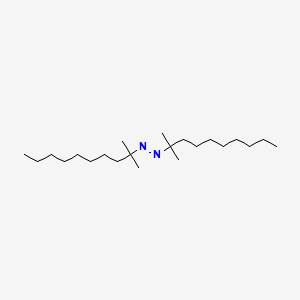
![1-[3-(Benzyloxy)-6-hydroxy-2,4-dimethoxyphenyl]ethan-1-one](/img/structure/B14639330.png)
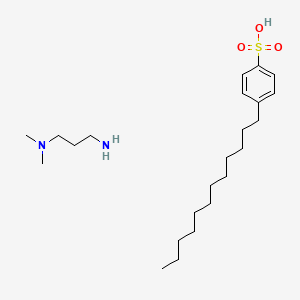
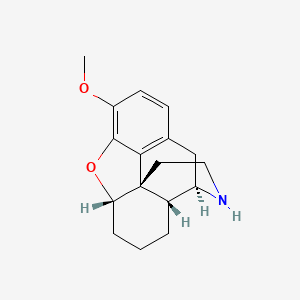


![N-(3-Methylphenyl)-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14639367.png)
![Spiro[5.5]undec-7-en-3-one, 7,11,11-trimethyl-](/img/structure/B14639374.png)
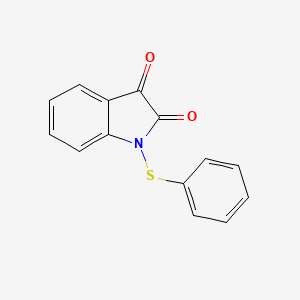
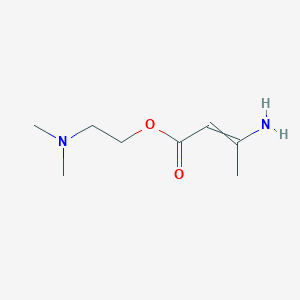
![2-Hydroxy-3-[(prop-2-en-1-yl)sulfanyl]propyl prop-2-enoate](/img/structure/B14639407.png)
![Acetamide, N-[[2-[(2,6-dichlorophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14639410.png)
